molecular formula C14H19FO9 B1314413 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride CAS No. 2823-44-1

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride

Cat. No. B1314413
CAS RN: 2823-44-1
M. Wt: 350.29 g/mol
InChI Key: JJXATNWYELAACC-DGTMBMJNSA-N
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Description

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride is a synthetic compound that finds utility in the pharmaceutical sector as a substrate for producing carbohydrate-based therapies . It’s feasible as a building block for the treatment of afflictions such as inflammation, viral infections, and cancer .


Synthesis Analysis

The high-yielding synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide from 1-O-acetyl derivative 1 and TMSN3 through a SnCl4-catalyzed reaction in CH2Cl2 has been described .


Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride is C14H19FO9 .


Chemical Reactions Analysis

Fluorinated sugars have been used as sugar donors in glycosylation methods, which are among the most commonly used methods. Glucose, galactose, and mannose are protected by acetyl groups, while glucosamine and galactosamine are protected by phthaloyl groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 350.29, a density of 1.3, a boiling point of 374.8°C at 760 mmHg, a refractive index of 1.464, a flash point of 174.3°C, and a vapor pressure of 8.11E-06mmHg .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : The compound is used in the preparation of other complex molecules . It’s a key intermediate in the synthesis of various glycosides .
    • Method of Application : The compound is typically used in organic synthesis reactions. The exact procedures can vary widely depending on the specific reaction .
    • Results or Outcomes : The use of this compound can lead to the successful synthesis of various glycosides .
  • Scientific Field: Biochemistry

    • Application : The compound is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .
    • Method of Application : The compound is used in a variety of biochemical reactions. The exact procedures can vary widely depending on the specific reaction .
    • Results or Outcomes : The use of this compound can lead to the successful synthesis of various biochemical compounds .
  • Scientific Field: Carbohydrate Chemistry

    • Application : The compound is used in the synthesis of propargyl glucopyranoside, which is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .
    • Method of Application : The synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside is described, from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .
    • Results or Outcomes : The successful construction of quinoline-based glycoconjugates has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline .
  • Scientific Field: Biochemical Research

    • Application : The compound is used in the deacylation of glucose, mannose and galactose peresters, as well as the dealkylation of acylated methyl α-D-glucosides .
    • Method of Application : The exact procedures can vary widely depending on the specific reaction .
    • Results or Outcomes : The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .
  • Scientific Field: Carbohydrate Chemistry

    • Application : The compound is used in the synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside, from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .
    • Method of Application : The reaction was performed using commercial reagents and solvents purified prior to use according to standard procedures. Reactions were monitored by TLC .
    • Results or Outcomes : The successful construction of quinoline-based glycoconjugates has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline .
  • Scientific Field: Biochemical Research

    • Application : The compound is used in the deacylation of glucose, mannose and galactose peresters, as well as the dealkylation of acylated methyl α-D-glucosides .
    • Method of Application : The exact procedures can vary widely depending on the specific reaction .
    • Results or Outcomes : The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given its utility in the pharmaceutical sector as a substrate for producing carbohydrate-based therapies, 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride has potential for further exploration in the treatment of various conditions such as inflammation, viral infections, and cancer .

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXATNWYELAACC-DGTMBMJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460700
Record name 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride

CAS RN

2823-44-1
Record name α-D-Mannopyranosyl fluoride, 2,3,4,6-tetraacetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Mannopyranosyl fluoride, tetraacetate
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